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Compound of Interest

Compound Name: 2-Bromo-6-iodopyridin-3-ol

Cat. No.: B142197

An In-depth Technical Guide to 2-Bromo-6-
iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridinol derivative with potential
applications in medicinal chemistry and materials science. Due to the limited availability of
experimental data in publicly accessible literature, this document combines information from
chemical suppliers with theoretical predictions and extrapolated data from analogous
compounds. Researchers are strongly encouraged to perform their own experimental validation
for any specific application.

Chemical Identity and Physical Properties

2-Bromo-6-iodopyridin-3-ol is a substituted pyridine ring featuring a bromine atom at the 2-
position, an iodine atom at the 6-position, and a hydroxyl group at the 3-position. This
trifunctional substitution pattern makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of 2-Bromo-6-iodopyridin-3-ol
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Property Value Source(s)
Molecular Formula CsHsBrINO [1]
Molecular Weight 299.89 g/mol [1]
CAS Number 129611-32-1 [1]
White to brown powder or
Appearance
crystals
Melting Point 163 °C
Boiling Point Not experimentally determined.
Purity >98% [1]
2-Bromo-3-hydroxy-6-
Synonyms iodopyridine, 2-Bromo-6-iodo-

3-pyridinol

Spectroscopic Data

Detailed experimental spectroscopic data (*H NMR, 3C NMR, IR, Mass Spectrometry) for 2-
Bromo-6-iodopyridin-3-ol is not readily available in the public domain. Researchers should
perform their own spectral analysis for compound verification and characterization.

Expected Spectroscopic Characteristics:

e 1H NMR: The proton NMR spectrum is expected to show two aromatic protons. The chemical
shifts will be influenced by the electron-withdrawing effects of the halogen and hydroxyl
groups.

e 13C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the
five carbon atoms in the pyridine ring. The carbons attached to the halogens and the
hydroxyl group will show characteristic chemical shifts.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band
in the region of 3200-3600 cm~1 corresponding to the O-H stretching vibration of the hydroxyl
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group. Characteristic C-Br and C-I stretching vibrations would be observed at lower
frequencies.

e Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound. The isotopic pattern of bromine ("°Br and 8!Br in
approximately a 1:1 ratio) and iodine (127) will result in a characteristic isotopic distribution
for the molecular ion and bromine-containing fragments.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of 2-Bromo-6-iodopyridin-3-ol is
not documented in the searched literature. However, a plausible synthetic route can be devised
based on the synthesis of the closely related compound, 5-Bromo-3-iodo-pyridin-2-ol, and
general methods for the halogenation of pyridinols.[2]

Proposed Synthetic Workflow:

The synthesis could potentially proceed through a multi-step sequence starting from a suitable
pyridin-3-ol precursor. This would likely involve sequential halogenation steps.

Pyridin-3-ol 2-Bromopyridin-3-ol 2-Bromo-6-iodopyridin-3-ol

Click to download full resolution via product page

Caption: Proposed general synthetic workflow for 2-Bromo-6-iodopyridin-3-ol.
Methodology for a Key Synthetic Step (Adapted from a related synthesis):
Step 1: Bromination of Pyridin-3-ol (Hypothetical)

A solution of pyridin-3-ol in a suitable solvent (e.g., acetic acid or a buffered aqueous solution)
would be treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine
water, to introduce the bromine atom at the 2-position. The reaction conditions (temperature,
reaction time) would need to be optimized to achieve selective monobromination.

Step 2: lodination of 2-Bromopyridin-3-ol (Hypothetical)
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The resulting 2-bromopyridin-3-ol would then be subjected to iodination. This could be
achieved using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of an
oxidizing agent. The regioselectivity of this step would be crucial to obtain the desired 2-bromo-
6-iodo isomer.

Purification:

The final product would likely require purification by techniques such as recrystallization from a
suitable solvent or column chromatography on silica gel.

Reactivity and Stability

Reactivity:

The reactivity of 2-Bromo-6-iodopyridin-3-ol is dictated by its three functional groups: the
hydroxyl group and the two different halogen atoms on the pyridine ring.

o Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as O-
alkylation, O-acylation, and etherification. It also activates the pyridine ring towards
electrophilic substitution, although the presence of two deactivating halogen atoms will
moderate this effect.

e Halogen Atoms: The carbon-halogen bonds provide sites for various cross-coupling
reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The carbon-iodine bond
is generally more reactive than the carbon-bromine bond in such reactions, allowing for
selective functionalization.[3] The presence of both bromine and iodine allows for sequential
and site-selective introduction of different substituents.

Stability and Storage:

2-Bromo-6-iodopyridin-3-ol should be stored in a cool, dry place, away from light and under
an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a refrigerator.

Potential Biological Activity and Applications in
Drug Development
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While no specific biological activity has been reported for 2-Bromo-6-iodopyridin-3-ol, the
substituted pyridinol scaffold is a common motif in many biologically active compounds.
Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including
antibacterial, antiviral, and anticancer properties. The presence of halogens can enhance the
biological activity of a molecule by increasing its lipophilicity, improving its metabolic stability,
and providing sites for specific interactions with biological targets.

Given its structure, 2-Bromo-6-iodopyridin-3-ol is a valuable intermediate for the synthesis of
more complex molecules with potential therapeutic applications. The ability to selectively
functionalize the bromine and iodine positions makes it an attractive starting material for the
generation of libraries of compounds for drug discovery screening.
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Caption: Role of 2-Bromo-6-iodopyridin-3-ol in drug discovery.
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Safety Information

2-Bromo-6-iodopyridin-3-ol is classified as an irritant. It is reported to cause skin and eye
irritation. Standard laboratory safety precautions should be taken when handling this
compound, including the use of personal protective equipment (PPE) such as safety glasses,
gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute
a warranty of any kind. All information is provided "as is" without any representations or
warranties, express or implied. Users should independently verify all information and conduct
their own risk assessments before using this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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